![molecular formula C26H24FNO4S B2658813 1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866811-19-0](/img/structure/B2658813.png)
1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of dihydroquinolinone compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .
Pharmacological Studies
Pharmacological investigations have revealed that the compound may act as a potent inhibitor of certain enzymes involved in cancer progression. Its ability to interact with biological targets makes it a candidate for further exploration as a therapeutic agent in oncology .
Biochemical Probes
Due to its structural features, this compound can serve as a biochemical probe for studying cellular processes. It may help elucidate mechanisms of action related to cell signaling and metabolic pathways, particularly in the context of cancer biology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-bromobenzenesulfonyl)-1,4-dihydroquinolin-4-one
Uniqueness
1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of the fluorobenzenesulfonyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic derivative belonging to the class of quinolinones. Quinolinone derivatives have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting relevant research findings and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinolinone backbone with various substituents that contribute to its biological activity.
Research indicates that quinolinone derivatives often exert their biological effects through multiple mechanisms:
- Inhibition of Kinases : Some studies suggest that quinolinones can inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Antioxidant Activity : The presence of electron-rich aromatic systems in these compounds may contribute to their ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Interaction with DNA : Certain quinolinones have been shown to intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- Results : The IC50 values ranged from 5 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents (e.g., doxorubicin) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the strains tested.
- Findings : The compound showed an inhibition zone diameter of up to 20 mm at a concentration of 100 µg/mL, suggesting strong antibacterial activity .
Case Studies
Several case studies have highlighted the therapeutic potential of quinolinone derivatives similar to the compound :
- Case Study on Anticancer Properties :
- Case Study on Neuroprotective Effects :
Data Tables
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-4-32-21-9-12-24-23(14-21)26(29)25(33(30,31)22-10-7-20(27)8-11-22)16-28(24)15-19-13-17(2)5-6-18(19)3/h5-14,16H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXGTBQFKIFVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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